molecular formula C8H13NO3 B14450210 N-Butanoyl-3-oxobutanamide CAS No. 77656-05-4

N-Butanoyl-3-oxobutanamide

Katalognummer: B14450210
CAS-Nummer: 77656-05-4
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: NKCQQRICTGJTLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butanoyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of butanamide, featuring a butanoyl group and a 3-oxo substituent. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Butanoyl-3-oxobutanamide can be synthesized through the reaction of butanamide with diketene. The reaction typically involves the use of aniline derivatives and manganese(III) acetate as catalysts . The reaction conditions often include refluxing in acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butanoyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Butanoyl-3-oxobutanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Butanoyl-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial signaling molecules called autoinducers, thereby disrupting bacterial communication and biofilm formation . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Butanoyl-3-oxobutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Eigenschaften

77656-05-4

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

N-butanoyl-3-oxobutanamide

InChI

InChI=1S/C8H13NO3/c1-3-4-7(11)9-8(12)5-6(2)10/h3-5H2,1-2H3,(H,9,11,12)

InChI-Schlüssel

NKCQQRICTGJTLH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.